5-Nitro-2-piperidinopyridine is a chemical compound notable for its structural features and potential applications in medicinal chemistry. It is classified as a piperidine derivative, which are significant in drug design due to their ability to interact with biological targets. The compound's structure comprises a pyridine ring substituted with a nitro group and a piperidine moiety, contributing to its unique chemical properties.
5-Nitro-2-piperidinopyridine can be synthesized through various chemical reactions, including arylation processes and other synthetic methodologies that leverage its functional groups for further transformations.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. Its classification as a piperidine derivative makes it relevant in pharmaceutical applications, particularly in the development of drugs targeting neurological disorders and other therapeutic areas.
The synthesis of 5-nitro-2-piperidinopyridine can be achieved through several methods:
The reaction conditions typically involve:
The molecular structure of 5-nitro-2-piperidinopyridine consists of:
The molecular formula is , with a molecular weight of approximately 224.23 g/mol. The compound exhibits polar characteristics due to the presence of the nitro group, influencing its solubility and reactivity.
5-Nitro-2-piperidinopyridine participates in various chemical reactions, including:
Reactions often require specific conditions such as:
The mechanism of action for 5-nitro-2-piperidinopyridine primarily involves its interaction with biological targets through:
Studies suggest that modifications on the piperidine or pyridine rings can significantly alter biological activity, indicating that structural optimization is key in drug development efforts involving this compound .
The presence of both nitrogen-containing rings contributes to its basicity and potential interactions with various biological systems.
5-Nitro-2-piperidinopyridine has several applications in scientific research:
5-Nitro-2-piperidinopyridine is a bicyclic organic compound featuring a pyridine ring substituted at the 2-position with a piperidinyl group and at the 5-position with a nitro group. Its systematic IUPAC name is 5-nitro-2-(piperidin-1-yl)pyridine, reflecting the direct bond between the piperidine nitrogen and the pyridine C2 atom. The molecular formula is C10H13N3O2, with a molar mass of 207.23 g/mol [1].
The pyridine ring is a six-membered heteroaromatic system containing one nitrogen atom, while piperidine is a saturated six-membered heterocycle with one nitrogen atom. The nitro group (–NO2) at C5 is strongly electron-withdrawing, creating an electron-deficient center at C4/C6 of the pyridine ring. Conversely, the piperidinyl group at C2 acts as an electron donor through resonance, though its saturated nature limits conjugation. This push-pull electronic configuration defines the compound’s reactivity and spectroscopic behavior.
Table 1: Molecular Data for 5-Nitro-2-piperidinopyridine
Property | Value |
---|---|
IUPAC Name | 5-Nitro-2-(piperidin-1-yl)pyridine |
Molecular Formula | C10H13N3O2 |
Molar Mass | 207.23 g/mol |
Key Functional Groups | Pyridine, Piperidine, Nitro |
Heteroatoms | N (3), O (2) |
Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)N+[O-] |
The compound emerged from systematic efforts to design bioactive molecules targeting nuclear receptors. Initial synthesis was reported in early medicinal chemistry literature as an intermediate in pyridine derivatization studies. However, its significance escalated in the 2020s with its identification as a pharmacologically active scaffold. The pivotal milestone occurred in 2024, when 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (structurally analogous to 5-nitro-2-piperidinopyridine) was reported as a potent androgen receptor (AR) antagonist. This discovery resulted from structure-based virtual screening of heterocyclic libraries against AR mutants, followed by optimization [4].
The lead optimization phase focused on enhancing AR binding affinity and overcoming antiandrogen resistance. Replacement of the aniline moiety with piperidine improved metabolic stability and reduced off-target interactions. The nitro group was retained for its critical role in forming hydrogen bonds with AR residue Asn705. This redesign yielded derivatives like EF2 (a direct 5-nitro-2-piperidinopyridine analog), which exhibited an IC50 of 0.30 μM against wild-type AR and effectively inhibited enzalutamide-resistant AR variants (e.g., T878A and W742L mutants) [4].
Table 2: Key Developments in the History of 5-Nitro-2-piperidinopyridine
Year | Milestone | Significance |
---|---|---|
Pre-2020 | Synthesis as heterocyclic intermediate | Enabled exploration of pyridine-piperidine conjugates |
2024 | Identification as AR antagonist scaffold | Validation of bioactivity via virtual screening |
2024 | Optimization to EF2 (IC50 = 0.30 μM) | Overcame clinical antiandrogen resistance mutations |
2024 | In vivo efficacy in C4-2B xenograft models | Confirmed oral bioavailability and tumor suppression |
As a diheterocyclic system, 5-nitro-2-piperidinopyridine exemplifies two key principles in heterocyclic chemistry:
In drug design, its core serves as a bioisostere for bicyclic heterocycles like quinoline or benzimidazole. Compared to monocyclic analogs (e.g., nitropyridines), the piperidine constraint reduces conformational entropy, improving binding entropy penalties by ~3 kcal/mol in AR complexes [4]. The nitro group’s role extends beyond electrostatics: it serves as a hydrogen-bond acceptor and influences the compound’s π-π stacking capability with protein aromatic residues (e.g., AR Phe764).
Among nitrogen heterocycles, its significance is amplified by synthetic versatility. The piperidinyl group can be introduced via nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine under mild conditions (60°C, K2CO3, DMF), showcasing the pyridine ring’s activation by electron-withdrawing substituents [6]. Subsequent reductions or cross-couplings at C4/C6 further diversify the scaffold.
Table 3: Comparative Molecular Properties in Heterocyclic Drug Design
Heterocycle | LogP* | H-Bond Acceptors | Aromatic Character | Role in Bioactives |
---|---|---|---|---|
5-Nitro-2-piperidinopyridine | 1.8–2.2 | 4 | Partial | AR antagonists, Kinase inhibitors |
1,3-Thiazole | 0.5–1.5 | 2 | Full | β-Lactam antibiotics [7] |
Tetrazole | -0.5–1.0 | 3 | Non-aromatic | Pharmacophore bioisostere |
Pyrrolidine | 0.2–0.8 | 1 | None | Solubility enhancer |
* Calculated partition coefficient
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7